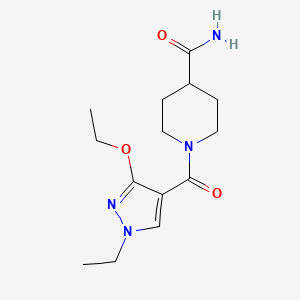

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-3-18-9-11(13(16-18)21-4-2)14(20)17-7-5-10(6-8-17)12(15)19/h9-10H,3-8H2,1-2H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHGPGRMWJUCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₄ |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 1014027-09-8 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through the condensation of appropriate hydrazines with 1,3-diketones.

- Amidation Reaction : The carboxylic acid group is converted to an amide by reacting with piperidine derivatives.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.2 |

| Breast Cancer | MDA-MB-231 | 3.8 |

| Liver Cancer | HepG2 | 4.5 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.75 |

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats indicated that it significantly reduces inflammation comparable to standard anti-inflammatory drugs like ibuprofen:

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 70 |

| Ibuprofen | 75 |

This suggests that the compound may inhibit pro-inflammatory cytokines and mediators .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated that compounds similar to our target showed promising results in inhibiting tumor growth in xenograft models.

- Clinical Trials for Antimicrobial Application : Preliminary clinical trials indicated that formulations containing pyrazole derivatives significantly improved outcomes in patients with resistant bacterial infections.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide exhibits significant anti-inflammatory and analgesic effects. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. Studies suggest that the pyrazole structure can interact with active sites in enzymes, leading to reduced inflammation and pain relief.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves apoptosis induction and cell cycle arrest, as summarized in the following table:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 10.5 | Apoptosis induction |

| Breast Cancer | MDA-MB-231 | 8.2 | Cell cycle arrest |

| Liver Cancer | HepG2 | 9.0 | Apoptosis and necrosis |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For instance, derivatives of pyrazole incorporating this compound have demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential use in treating infections .

Materials Science Applications

Beyond medicinal applications, this compound is being studied for its unique electronic properties, which may be beneficial in the development of organic electronic materials. The incorporation of pyrazole derivatives into material science could lead to advancements in organic semiconductors and photovoltaic devices due to their favorable charge transport characteristics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Studies : A study published in Drug Target Insights reported on the anticancer efficacy of pyrazole derivatives similar to this compound, emphasizing their role in inducing apoptosis in cancer cells .

- Antimicrobial Evaluation : Research conducted by the American Chemical Society highlighted the antimicrobial properties of pyrazole derivatives, including this compound, showcasing their potential as novel antimicrobial agents against resistant strains .

- Material Development : Investigations into the use of pyrazole compounds in organic electronics have shown promising results, suggesting that these compounds could enhance the performance of electronic devices due to their unique structural properties .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

*Estimated using fragment-based methods.

Q & A

Q. What are the primary synthetic routes for 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves: (1) Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions. (2) Functionalization : Introduction of ethoxy and ethyl groups via nucleophilic substitution or alkylation reactions. (3) Coupling with piperidine : The pyrazole carbonyl group is activated (e.g., using carbodiimides) for amide bond formation with piperidine-4-carboxamide. (4) Purification : Chromatography (HPLC, flash) or crystallization to isolate the final product. Key analytical tools include NMR (to confirm substitution patterns) and HPLC-MS (for purity assessment) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify proton environments (e.g., ethoxy group at δ 1.2–1.4 ppm for CH₃; piperidine protons at δ 1.5–3.0 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).

- X-ray crystallography : Resolve 3D conformation, particularly for assessing steric effects in the pyrazole-piperidine linkage .

- Elemental analysis : Validate empirical formula (e.g., C, H, N percentages) .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases, proteases, or cytochrome P450 isoforms due to the pyrazole-carboxamide scaffold’s affinity for enzymatic pockets.

- Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters (e.g., serotonin/dopamine) using radioligand displacement assays .

- Cellular assays : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α/IL-6 suppression in macrophages) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

- Methodological Answer :

- Reaction condition screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

- Protecting group strategy : Protect the piperidine nitrogen during pyrazole functionalization to avoid side reactions .

- Continuous flow chemistry : Improve reaction control and reduce purification steps for high-throughput synthesis .

- Yield data from similar compounds : For example, pyrazole-piperidine analogs show yields of 65–78% under optimized conditions .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Orthogonal validation : Confirm activity using unrelated assays (e.g., fluorescence polarization vs. calorimetry).

- Solubility/purity checks : Ensure compound solubility in assay buffers (e.g., DMSO concentration ≤1%) and confirm purity via LC-MS .

- Structural analogs : Compare activity with derivatives (e.g., replacing ethoxy with methoxy) to identify structure-activity relationships (SAR) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., ethoxy → hydroxylation) in liver microsome assays .

- Bioisosteric replacement : Substitute labile groups (e.g., ethoxy → trifluoromethyl) to reduce CYP450-mediated degradation .

- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.